Cetrimonium tosylate

Catalog No.
S633914
CAS No.
138-32-9
M.F
C26H49NO3S
M. Wt
455.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimonium tosylate

CAS Number

138-32-9

Product Name

Cetrimonium tosylate

IUPAC Name

hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate

Molecular Formula

C26H49NO3S

Molecular Weight

455.7 g/mol

InChI

InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MZMRZONIDDFOGF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

cetyltrimethylammonium p-toluenesulfonate, cetyltrimethylammonium tosylate, trimethylcetylammonium p-toluenesulfonate

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Microemulsion Research

Specific Scientific Field: This research falls under the field of Chemistry, specifically Physical Chemistry and Colloid Chemistry.

Summary of the Application: Cetrimonium bromide (CTAB) and its modified forms (counter-anions based upon Zn2+, Cu2+ and Fe3+) are used in the study of dye solubilization in microemulsions .

Methods of Application: The solubility of Rhodamine-B (RB) in different microemulsions was studied using UV-Visible spectroscopy and phase diagrams of CTAB with modified counter ions . Four different points in the microemulsion region of the phase diagram were selected with different percentage compositions of S mix (surfactant and co-surfactant), oil, and RB (taken as a water component) .

Results or Outcomes: Emission spectra of RB in CCU-1 and CFE-1 based microemulsion confirmed that RB formed complexes with Cu and Fe ions . It was also found that RB was less soluble in CTAB based microemulsion as compared to microemulsions based on SMCs .

Dermatology

Specific Scientific Field: This application falls under the field of Medicine, specifically Dermatology.

Summary of the Application: Cetrimonium bromide (CTAB) is an effective bactericidal agent with various purposes in cosmetic and personal care products . It is broadly utilized in formulations as an emulsifier, anti-static agent, and surfactant .

Methods of Application: The most common sources of CTAB exposure are ophthalmic eye drops, topical antiseptics, and cosmetics and various dental composites .

Results or Outcomes: Given their widespread utilization, additional research is needed to better classify their dermal effects and identify other cross-reactors . Growing evidence suggests that exposure to these compounds may result in contact dermatitis .

Topical Antiseptic

Specific Scientific Field: This application falls under the field of Medicine, specifically Pharmacology.

Summary of the Application: Cetrimonium is used as a topical antiseptic . It’s a compound that can be applied to the skin to prevent infection in minor cuts, scrapes, and burns .

Methods of Application: Cetrimonium is typically applied directly to the skin. The area should be cleaned before application, and the antiseptic should be applied generously to the area and allowed to dry .

Results or Outcomes: As an antiseptic, Cetrimonium helps prevent infection by killing or preventing the growth of bacteria on the skin .

Phytotoxicity Assessment

Specific Scientific Field: This research falls under the field of Environmental Science and Ecology.

Summary of the Application: The safety of cetrimonium bromide remains controversial, so its phytotoxicity was tested to evaluate its acute toxicity to plants and possible toxicity to other organisms and the ecosystem .

Methods of Application: The study involved exposing plants and other organisms to cetrimonium bromide and observing the effects .

Cetrimonium tosylate, also known as hexadecyltrimethylammonium p-toluenesulfonate, is a quaternary ammonium salt with the molecular formula C26H49NO3SC_{26}H_{49}NO_3S and a molecular weight of 455.74 g/mol. This compound is characterized by its cationic nature, which allows it to act as a surfactant and antiseptic in various applications. It is typically encountered as a white solid and has a melting point of approximately 245°C . Cetrimonium tosylate forms wormlike micelles in solution, making it useful in formulations requiring emulsification or stabilization .

The primary mechanism of action of cetrimonium tosylate is related to its surface-active properties. The cationic head group can disrupt the cell membranes of bacteria, leading to cell death []. This makes it effective as a disinfectant.

  • Skin and Eye Irritation: At high concentrations or prolonged exposure, cetrimonium tosylate can irritate the skin and eyes [].
  • Inhalation Hazard: Inhalation of dust particles can irritate the respiratory tract [].
Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: In aqueous solutions, it may hydrolyze to form cetrimonium ions and p-toluenesulfonic acid.
  • Quaternization: It can participate in further quaternization reactions, where other amines can react with p-toluenesulfonic acid to form new quaternary ammonium salts.
  • Complexation: Cetrimonium tosylate can form complexes with metal ions, which has been utilized in studies involving metal ion transport and catalysis .

Cetrimonium tosylate exhibits notable biological activities, primarily due to its cationic nature. It functions effectively as an antiseptic and disinfectant, inhibiting the growth of various bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it has been studied for its potential role in drug delivery systems due to its ability to encapsulate drugs within vesicles .

The synthesis of cetrimonium tosylate typically involves the reaction of hexadecyltrimethylammonium chloride with p-toluenesulfonic acid. The general reaction can be summarized as follows:

Hexadecyltrimethylammonium chloride+p Toluenesulfonic acidCetrimonium tosylate+Hydrochloric acid\text{Hexadecyltrimethylammonium chloride}+\text{p Toluenesulfonic acid}\rightarrow \text{Cetrimonium tosylate}+\text{Hydrochloric acid}

This method yields cetrimonium tosylate as a salt, which can be purified through recrystallization or precipitation techniques .

Cetrimonium tosylate finds diverse applications across various fields:

  • Cosmetics: Used as a conditioning agent in hair care products due to its ability to reduce static and improve texture.
  • Pharmaceuticals: Acts as an antiseptic agent in topical formulations.
  • Industrial: Utilized in formulations requiring emulsification or stabilization, such as paints and coatings.
  • Research: Employed in studies involving drug delivery systems and material science, particularly in the development of nanocarriers .

Studies on cetrimonium tosylate have highlighted its interactions with biological membranes and other compounds. For instance:

  • Drug Encapsulation: Research has demonstrated its efficacy in encapsulating hydrophobic drugs within vesicular structures, enhancing drug solubility and bioavailability.
  • Antimicrobial Activity: Interaction studies have shown that cetrimonium tosylate effectively disrupts bacterial membranes, leading to increased permeability and cell death .

These interactions underscore its potential utility in both therapeutic applications and formulation science.

Cetrimonium tosylate belongs to a broader class of quaternary ammonium compounds that share similar structural features but differ in their functional groups or applications. Below are some similar compounds along with a comparison highlighting the uniqueness of cetrimonium tosylate:

Compound NameMolecular FormulaUnique Features
Cetrimonium bromideC₁₉H₄₂BrNCommonly used as a disinfectant; more potent antimicrobial properties than cetrimonium tosylate.
Benzalkonium chlorideC₁₈H₃₈ClNUsed widely as a preservative; less effective against certain bacterial strains compared to cetrimonium tosylate.
Cetyltrimethylammonium bromideC₁₈H₃₉BrNSimilar surfactant properties; often used in personal care products but may cause skin irritation more frequently than cetrimonium tosylate.
Dodecyltrimethylammonium chlorideC₁₂H₂₅ClNShorter alkyl chain leads to different solubility characteristics; typically used in industrial applications rather than personal care.

Cetrimonium tosylate is unique due to its balance between surfactant properties and biological activity, making it suitable for both cosmetic formulations and pharmaceutical applications .

Quaternary Ammonium Cation-Tosylate Anion Interaction

The molecular structure of cetrimonium tosylate comprises a cetyltrimethylammonium cation ($$ \text{C}{19}\text{H}{42}\text{N}^+ $$) paired with a tosylate anion ($$ \text{C}{7}\text{H}{7}\text{O}_{3}\text{S}^- $$). The cation features a 16-carbon alkyl chain attached to a positively charged trimethylammonium headgroup, while the tosylate anion consists of a sulfonate group linked to a methyl-substituted benzene ring. X-ray diffraction studies reveal that the ionic interaction between the quaternary ammonium head and the sulfonate group is stabilized by electrostatic forces and hydrogen bonding between the sulfonate oxygen atoms and the ammonium hydrogen atoms [1] [4].

The tosylate anion’s aromatic system introduces partial hydrophobicity, enabling π-π stacking interactions with adjacent cations in crystalline phases. This dual electrostatic and hydrophobic interaction network contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 250°C [3].

Molecular PropertyValue
Molecular Formula$$ \text{C}{26}\text{H}{49}\text{NO}_{3}\text{S} $$
Molecular Weight455.74 g/mol
Critical Micelle Concentration (CMC)0.3 mM (in aqueous solution)
Hydrophobic-Lipophilic Balance (HLB)~18

Amphiphilic Character: Hydrophobic-Hydrophilic Balance

Cetrimonium tosylate’s amphiphilicity stems from its spatially segregated hydrophobic and hydrophilic regions. The cetyl chain ($$ \text{C}{16}\text{H}{33} $$) provides a nonpolar domain that drives micelle formation in aqueous environments, while the polar ammonium-tosylate ion pair ensures solubility in polar solvents. Dynamic light scattering (DLS) studies demonstrate that at concentrations above 15 mM, the compound self-assembles into worm-like micelles with contour lengths exceeding 200 nm [5] [6].

The tosylate anion acts as a hydrotrope, modifying the solvent’s dielectric constant and reducing electrostatic repulsion between cationic headgroups. This facilitates micellar elongation, as evidenced by viscosity maxima in 15 mM solutions containing 0.25% 1-hexanol [6]. The anion’s methylbenzene group further enhances micelle stability through hydrophobic interactions with the cetyl chains, creating a cohesive interfacial region.

Molecular Modeling and Computational Studies

Density functional theory (DFT) calculations on cetrimonium tosylate highlight the energy-minimized conformation of the cation-anion pair. The alkyl chain adopts a fully extended trans configuration, minimizing steric hindrance, while the tosylate anion orients its sulfonate group toward the ammonium head. Molecular dynamics (MD) simulations of micellar systems reveal that the tosylate anions preferentially localize near the micelle’s Stern layer, forming a charge-neutralized interface that promotes micellar growth [6].

Nuclear Overhauser effect spectroscopy (NOESY) experiments corroborate these findings, showing cross-peaks between the cetyl chain’s terminal methyl protons and the tosylate anion’s aromatic protons. This proximity confirms that the anion’s benzene ring penetrates the micelle’s palisade layer, reducing interfacial curvature and stabilizing elongated micellar structures [6].

Structure-Activity Relationship Framework

The relationship between cetrimonium tosylate’s molecular structure and its functional efficacy is governed by three key factors:

  • Alkyl Chain Length: The 16-carbon chain optimizes hydrophobic interactions without compromising solubility. Shorter chains (e.g., 12 carbons) reduce micellar stability, while longer chains (e.g., 18 carbons) increase melting points beyond practical formulation ranges [2] [3].
  • Counterion Effects: Replacing tosylate with smaller anions (e.g., chloride) increases critical micelle concentrations (CMC) by 40–60%, as seen in comparative studies with cetyltrimethylammonium chloride (CTAC) [5]. The tosylate anion’s bulkiness and delocalized charge enhance micellar packing efficiency.
  • Headgroup Geometry: The trimethylammonium group’s tetrahedral geometry creates a steric shield around the positive charge, minimizing anion dissociation. This contrasts with mono- or dimethylated analogues, which exhibit higher critical packing parameters (CPP) and form spherical rather than worm-like micelles [6].

These structural insights inform the design of cetrimonium tosylate derivatives for targeted applications, such as viscoelastic fluids in enhanced oil recovery or stabilizers in nanoparticle synthesis.

UNII

1P489GK6AR

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

138-32-9

Wikipedia

Cetrimonium tosylate

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Emulsifying; Hair conditioning; Surfactant

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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